- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,
Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)
6-(4-フェニルブトキシ)-1-ヘキサンアミンは、有機合成化学において有用なアミン化合物です。この化合物は、フェニル基とアミン基を有する長鎖アルコキシ構造を特徴とし、医薬品中間体や機能性材料の合成に応用可能です。特に、脂溶性と水溶性のバランスが良好なため、生体適合性材料や薬物送達システム(DDS)の開発において優れた特性を示します。分子内の柔軟なアルキル鎖構造により、標的分子との相互作用を最適化できる点も利点です。高い純度と安定性を有し、精密合成や官能基変換の出発物質として適しています。
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
CAS番号:97664-58-9
MF:C16H27NO
メガワット:249.391684770584
CID:750957
Update Time:2025-06-07
6-(4-Phenylbutoxy)-1-hexanamine 化学的及び物理的性質
名前と識別子
-
- 1-Hexanamine, 6-(4-phenylbutoxy)-
- 6-(4-Phenylbutoxy)-1-hexanamine
- 6-(4-phenylbutoxy)hexan-1-amine
- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
- D 2543
-
- インチ: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
- InChIKey: GNSOSZKMHANCMP-UHFFFAOYSA-N
- ほほえんだ: O(CCCCCCN)CCCCC1C=CC=CC=1
6-(4-Phenylbutoxy)-1-hexanamine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P297920-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$ 221.00 | 2023-09-06 | ||
| TRC | P297920-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$ 476.00 | 2023-09-06 | ||
| TRC | P297920-500mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 500mg |
$849.00 | 2023-05-17 | ||
| TRC | P297920-1g |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 1g |
$1522.00 | 2023-05-17 | ||
| A2B Chem LLC | AX41003-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AX41003-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$577.00 | 2024-07-18 |
6-(4-Phenylbutoxy)-1-hexanamine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,
合成方法 3
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
リファレンス
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
リファレンス
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C
リファレンス
- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
リファレンス
- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31
合成方法 11
6-(4-Phenylbutoxy)-1-hexanamine Raw materials
- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide
- Benzene, [4-[(6-azidohexyl)oxy]butyl]-
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
6-(4-Phenylbutoxy)-1-hexanamine Preparation Products
6-(4-Phenylbutoxy)-1-hexanamine 関連文献
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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